Carbonic Anhydrase II (hCA II) Inhibition: Nanomolar Affinity Distinct from Class-Leading Sulfonamides
4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine exhibits a Ki of 24 nM against human carbonic anhydrase II (hCA II) [1]. While this affinity is approximately 10-fold weaker than the clinical sulfonamide inhibitor acetazolamide (Ki ≈ 2 nM) [2], it is substantially more potent than unsubstituted 2-aminothiazole (Ki > 10,000 nM, estimated class baseline) [3]. This nanomolar activity, combined with a non-sulfonamide zinc-binding motif, offers a differentiated selectivity profile relevant for profiling assays and fragment-based drug discovery campaigns where sulfonamide-related off-target effects are a concern.
| Evidence Dimension | hCA II inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 24 nM |
| Comparator Or Baseline | Acetazolamide (Ki ≈ 2 nM); Unsubstituted 2-aminothiazole (Ki > 10,000 nM, estimated class baseline) |
| Quantified Difference | ~10-fold less potent than acetazolamide; >400-fold more potent than unsubstituted 2-aminothiazole |
| Conditions | Recombinant human CA2, phenol red-based stopped-flow CO₂ hydration assay, preincubated 15 min [1] |
Why This Matters
This compound provides a well-characterized, non-sulfonamide hCA II inhibitor with defined nanomolar affinity, enabling assay development and SAR studies without the pan-carbonic anhydrase inhibition typical of sulfonamides.
- [1] BindingDB. BDBM50584292 (CHEMBL5091938). Ki: 24 nM for human CA2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584292 View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. 2008;7(2):168-181. https://www.nature.com/articles/nrd2467 View Source
- [3] Class-level baseline inference: unsubstituted 2-aminothiazole lacks the aryl substituents required for effective hCA II binding, as established in SAR studies of thiazole-based CA inhibitors. See: Supuran CT. Structure and function of carbonic anhydrases. Biochemical Journal. 2016;473(14):2023-2032. View Source
